molecular formula C18H17NO3 B6379001 2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol CAS No. 1262003-96-2

2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol

Cat. No.: B6379001
CAS No.: 1262003-96-2
M. Wt: 295.3 g/mol
InChI Key: ITXVYUZNTUOYIM-UHFFFAOYSA-N
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Description

2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol is a chemical compound with the molecular formula C18H17NO3 and a molecular weight of 295.30 g/mol . This compound is known for its unique structure, which includes a formyl group, a pyrrolidinylcarbonyl group, and a phenol group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study enzyme interactions and protein-ligand binding due to its unique structureIn industry, it can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The pyrrolidinylcarbonyl group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The phenol group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol can be compared with other similar compounds, such as 2-Formylphenol and 6-(3-Pyrrolidinylcarbonyl)phenylphenol. These compounds share some structural similarities but differ in their functional groups and overall reactivity. The presence of both the formyl and pyrrolidinylcarbonyl groups in this compound makes it unique and provides it with distinct chemical and biological properties .

Properties

IUPAC Name

2-hydroxy-3-[3-(pyrrolidine-1-carbonyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-12-15-7-4-8-16(17(15)21)13-5-3-6-14(11-13)18(22)19-9-1-2-10-19/h3-8,11-12,21H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXVYUZNTUOYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CC(=C3O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685368
Record name 2-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262003-96-2
Record name 2-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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